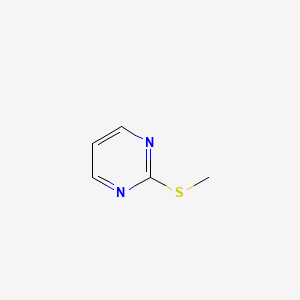![molecular formula C11H12BrClN2O B2922426 6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride CAS No. 2247105-73-1](/img/structure/B2922426.png)
6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride” is a complex organic molecule. It likely contains a spiro[indoline-3,3’-pyrrolidin] core structure, which is a type of spiro compound where two rings share a single atom . The “6-Bromo” indicates the presence of a bromine atom at the 6th position of the spiro[indoline-3,3’-pyrrolidin] core .
Scientific Research Applications
Organic Synthesis
6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride serves as a versatile building block in organic synthesis. Its spirocyclic structure is a key motif in many natural products and pharmaceuticals. Researchers have utilized this compound in diastereodivergent synthesis, where it acts as a precursor for creating complex molecules with high stereocontrol . The ability to manipulate its structure allows chemists to explore configuration-activity relationships, which is crucial for drug development.
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a scaffold for the development of novel therapeutic agents. Its structural complexity and the presence of multiple stereocenters make it a valuable candidate for the synthesis of diverse spiro-imidazo pyridine-indene derivatives, which have been explored for their pharmaceutical activities .
Pharmacology
The pharmacological applications of 6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride are linked to its role in the synthesis of bioactive spirocyclic compounds. These compounds are often investigated for their potential effects on various biological pathways, which could lead to the development of new drugs for treating diseases .
Material Science
In material science, derivatives of this compound are being studied for their photochromic properties. Spiropyrans, which can switch between two isomeric forms under different stimuli, are used in the creation of smart materials. These materials have applications in molecular electronics, nanomachinery, and sensing technologies .
Biochemistry
The compound’s isomerization properties under basic conditions have been utilized in biochemistry for the visual recognition of basic amino acids in water. This characteristic opens up possibilities for in situ recognition and sensing applications, which are essential in various biochemical assays .
Analytical Chemistry
In analytical chemistry, the compound’s unique structural features can be leveraged for the development of new analytical methods. Its reactivity and interaction with other molecules could be used to design novel assays and detection systems for chemical analysis .
properties
IUPAC Name |
6-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFUCUIOUWEOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Br)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride | |
CAS RN |
2247105-73-1 |
Source


|
| Record name | 6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)



![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2922351.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2922352.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2922357.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2922358.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2922359.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2922360.png)

![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid](/img/structure/B2922364.png)
![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2922366.png)